2,6-Dichloroterephthalic acid

Description

Contextualization within Aromatic Dicarboxylic Acids and Halogenated Derivatives

Aromatic dicarboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with two carboxylic acid functional groups (-COOH). Terephthalic acid, with its carboxylic acid groups at positions 1 and 4 of the benzene ring, is a cornerstone of this family and a high-volume production chemical, primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).

The introduction of halogen atoms, such as chlorine, onto the aromatic ring creates halogenated derivatives. This substitution significantly alters the molecule's electronic properties, reactivity, and steric profile. Halogenation, the process of introducing halogens, can be achieved through various synthetic methods, including decarboxylative halogenation which converts carboxylic acids into organic halides. acs.orgnih.govprinceton.edu These modifications are not merely incremental; they can lead to the development of materials with enhanced properties, such as flame retardancy and improved thermal stability. ontosight.ai The electron-withdrawing nature of chlorine, for instance, increases the acidity of the carboxylic acid groups, which can enhance binding affinity to metal ions in the formation of coordination polymers.

Isomeric Forms of Dichloroterephthalic Acid: A Comparative Research Perspective

Dichloroterephthalic acid exists in several isomeric forms, defined by the positions of the two chlorine atoms on the terephthalic acid backbone. The primary isomers include 2,3-, 2,5-, and 2,6-dichloroterephthalic acid. While they share the same chemical formula, the spatial arrangement of the chlorine atoms leads to distinct chemical behaviors and applications.

A review of academic and patent literature reveals a significant focus on 2,5-dichloroterephthalic acid. ontosight.ainih.govtcichemicals.comfluorochem.co.uk This isomer is frequently employed as a rigid organic linker in the creation of metal-organic frameworks (MOFs). tcichemicals.com MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic ligands. The symmetry of the 2,5-isomer is particularly advantageous for forming well-defined, symmetrical MOFs.

Studies have demonstrated the use of 2,5-dichloroterephthalic acid in synthesizing coordination polymers with various metals, including cobalt and zinc. researchgate.nettandfonline.comresearchgate.net These materials have shown potential in applications such as gas adsorption, particularly for carbon dioxide, and as fluorescent sensors for detecting carcinogenic dyes. tandfonline.com Furthermore, its derivatives are explored for creating high-performance polymers, including flame-retardant polyesters. ontosight.ai The synthesis of 2,5-dichloroterephthalic acid is also well-documented, often involving the oxidation of 2,5-dichloro-p-xylene (B72462). google.com

In stark contrast to its 2,5-isomer, this compound remains a relatively obscure compound in academic research. Literature searches yield significantly fewer studies dedicated to its synthesis, properties, and applications. While commercially available from several suppliers, its primary documented use appears to be as a reference material in pesticide research, specifically related to the fungicide zoxamide. chemicalbook.comsigmaaldrich.comlgcstandards.comnih.gov

The asymmetry of the 2,6-isomer likely contributes to its underutilization in the construction of symmetrical MOFs, a dominant application for its 2,5-counterpart. The steric hindrance caused by the chlorine atom at position 6, adjacent to a carboxylic acid group, may also influence its reactivity and coordination behavior in polymerization and framework assembly. The lack of extensive research into its synthetic pathways and reaction kinetics presents a clear gap in the current body of knowledge.

Scholarly Significance and Emerging Research Trajectories

The underexplored nature of this compound presents a fertile ground for new scientific inquiry. Its distinct structural and electronic properties, differing from the more-studied 2,5-isomer, could lead to novel materials and applications.

Emerging research trajectories for this compound could include:

Asymmetric Catalysis: The unique stereochemistry of this compound could be leveraged in the design of chiral ligands for asymmetric catalysis, a critical area in pharmaceutical synthesis.

Specialty Polymers: Its incorporation into polymers could impart unique properties related to thermal stability, solubility, and chemical resistance, differing from polymers made with the 2,5-isomer.

Coordination Chemistry: A systematic investigation of its coordination behavior with a wide range of metal ions could reveal new types of coordination polymers and MOFs with unconventional topologies and functionalities. The altered positioning of the chloro-substituents could influence the resulting framework's pore size, shape, and guest-host interactions.

Pharmaceutical and Agrochemical Research: Beyond its current use as a reference standard, exploring its potential as a building block for new bioactive molecules is a viable research avenue.

The current disparity in research focus between the isomers of dichloroterephthalic acid highlights an opportunity for chemists and material scientists. A deeper investigation into the fundamental properties and reactivity of this compound is essential to unlock its potential and broaden the toolkit of building blocks available for designing advanced materials.

Data Tables

Table 1: Comparison of Dichloroterephthalic Acid Isomers

| Property | 2,5-Dichloroterephthalic Acid | This compound |

| CAS Number | 13799-90-1 nih.gov | 116802-97-2 chemicalbook.com |

| Molecular Formula | C₈H₄Cl₂O₄ nih.gov | C₈H₄Cl₂O₄ lgcstandards.com |

| Molecular Weight | 235.02 g/mol nih.gov | 235.02 g/mol |

| Primary Research Focus | Metal-Organic Frameworks (MOFs), polymers tcichemicals.com | Pesticide reference material nih.gov |

| Symmetry | More symmetrical | Asymmetrical |

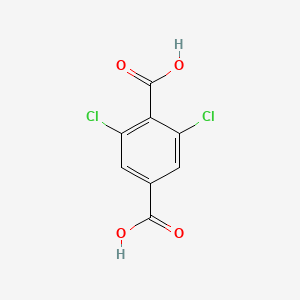

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJMEBEACINIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023260 | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41906-38-1, 116802-97-2 | |

| Record name | Benzenedicarboxylic acid, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Dichloroterephthalic Acid and its Esters

The preparation of 2,6-dichloroterephthalic acid esters is a key step in the synthesis of various downstream products. Esterification of the parent acid is a common and effective method to achieve this transformation.

Esterification Reactions of Terephthalic Acid Derivatives

The direct esterification of terephthalic acid derivatives, such as this compound, with alcohols is a widely employed method for the synthesis of the corresponding esters. This reaction is typically catalyzed by a strong acid.

The acid-catalyzed esterification of this compound follows the general mechanism of a Fischer-Speier esterification. The reaction is initiated by the protonation of one of the carboxylic acid carbonyl groups by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by a series of proton transfers. These transfers facilitate the elimination of a water molecule, a key driving force for the reaction, and the deprotonation of the resulting ester to regenerate the acid catalyst. This process occurs at both carboxylic acid groups to yield the corresponding diester. The presence of electron-withdrawing chlorine atoms on the aromatic ring can influence the reactivity of the carboxylic acid groups, potentially affecting the rate of esterification compared to unsubstituted terephthalic acid.

The choice of solvent plays a critical role in the outcome of the esterification of this compound. The solvent not only dissolves the reactants but also influences the reaction equilibrium and rate. Often, an excess of the alcohol reactant is used as the solvent to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

The polarity of the solvent can affect the stability of the transition states and intermediates in the reaction pathway. While specific data for this compound is limited, studies on similar esterification reactions suggest that solvents capable of solvating the polar intermediates without strongly interacting with the acid catalyst can enhance the reaction rate. The purity of the final product is also influenced by the solvent, as it can affect the solubility of byproducts and unreacted starting materials, thereby simplifying purification processes such as crystallization or distillation.

Table 1: Illustrative Data on the Effect of Solvents on Esterification Yield (Hypothetical Data for this compound)

| Solvent (in excess) | Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Methanol (B129727) | H₂SO₄ | 65 | 8 | 85 |

| Ethanol | H₂SO₄ | 78 | 10 | 82 |

| Propanol | H₂SO₄ | 97 | 12 | 78 |

| Butanol | H₂SO₄ | 117 | 14 | 75 |

Hydrolysis Pathways for Ester Precursors of Dichloroterephthalic Acid

The hydrolysis of esters of this compound back to the parent dicarboxylic acid is a fundamental reverse reaction of esterification. This process can be mediated by either alkaline or acidic conditions.

Alkaline hydrolysis, or saponification, of dialkyl 2,6-dichloroterephthalates involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a bimolecular nucleophilic acyl substitution (BAC2) mechanism. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the this compound.

Mixed solvent systems, typically a combination of water and a water-miscible organic solvent like methanol or ethanol, are often employed to ensure the solubility of both the ester and the hydroxide source. The composition of the solvent mixture can significantly impact the rate of hydrolysis. An increase in the proportion of the organic solvent can sometimes decrease the rate due to a reduction in the solvation of the hydroxide ion, which is the active nucleophile.

Table 2: Hypothetical Kinetic Data for Alkaline Hydrolysis of Dimethyl 2,6-Dichloroterephthalate

| Solvent System (v/v) | [NaOH] (M) | Temperature (°C) | Hypothetical Rate Constant (M⁻¹s⁻¹) |

| 50% Methanol/Water | 0.1 | 25 | 0.05 |

| 75% Methanol/Water | 0.1 | 25 | 0.03 |

| 50% Ethanol/Water | 0.1 | 25 | 0.04 |

| 75% Ethanol/Water | 0.1 | 25 | 0.02 |

Note: This table presents hypothetical data to illustrate the expected trends in alkaline hydrolysis, as specific kinetic data for this compound is not widely published.

Acid-mediated hydrolysis of 2,6-dichloroterephthalate esters is the reverse of the Fischer esterification. The mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Following a series of proton transfers, an alcohol molecule is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the carboxylic acid, a large excess of water is typically used. The rate of acid-mediated hydrolysis is generally slower than that of alkaline hydrolysis for the same ester.

Oxidative Synthesis Routes from Substituted Aromatic Precursors

A primary and effective method for the synthesis of dichlorinated terephthalic acids involves the strong oxidation of appropriately substituted aromatic precursors. While direct and detailed research findings for the synthesis of this compound are not abundantly available in public literature, a well-documented analogous synthesis of 2,5-dichloroterephthalic acid from 2,5-dichloro-p-xylene (B72462) provides a robust framework for a plausible synthetic route.

This analogous process utilizes the potent oxidizing agent potassium permanganate (B83412) (KMnO₄) to convert the methyl groups of the xylene precursor into carboxylic acid functionalities. The reaction is typically conducted in a basic aqueous solution, often with a co-solvent such as pyridine, and requires heating to drive the oxidation to completion. chemicalbook.com

A proposed reaction scheme for the synthesis of this compound via this oxidative route is presented below:

Reaction Scheme: Oxidation of 2,6-dichloro-p-xylene

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Post-treatment |

|---|---|---|---|---|---|

| 2,6-dichloro-p-xylene | Potassium permanganate (KMnO₄) | Water/Pyridine | 100°C (Reflux) | 12 hours | Acidification (e.g., with HCl) to precipitate the dicarboxylic acid |

The work-up of such a reaction typically involves the removal of the manganese dioxide (MnO₂) byproduct by filtration, followed by acidification of the filtrate to precipitate the desired this compound. chemicalbook.com The purity of the final product can be enhanced through recrystallization.

Halogenation Strategies for Terephthalic Acid Backbone Synthesis

The direct halogenation of the terephthalic acid backbone presents a more challenging route for the selective synthesis of this compound. The presence of two deactivating, meta-directing carboxyl groups on the aromatic ring makes electrophilic aromatic substitution, such as chlorination, a non-trivial process.

Research into the direct chlorination of terephthalic acid and its derivatives has shown that these reactions often lead to a mixture of chlorinated products, with a tendency towards over-chlorination to produce tetrachloroterephthaloyl chloride, especially under forcing conditions. The selective introduction of chlorine atoms at the 2 and 6 positions is difficult to control, and yields of the desired isomer are often low. The primary challenge lies in the deactivation of the aromatic ring by the carboxyl groups, which necessitates harsh reaction conditions that, in turn, reduce selectivity.

Therefore, direct halogenation of terephthalic acid is generally not considered an efficient or selective method for the preparation of this compound. The oxidative approach starting from an already chlorinated precursor, as described in the previous section, offers a more controlled and regioselective synthetic pathway.

Derivatization and Functionalization Strategies of Dichloroterephthalic Acid

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing carboxyl groups ortho and para to the chlorine atoms activates the aromatic ring towards attack by nucleophiles. ksu.edu.saucsb.edumasterorganicchemistry.comlibretexts.orgscience-revision.co.uk This reactivity allows for the displacement of the chloride ions by a variety of nucleophiles, opening avenues for the synthesis of a wide range of derivatives.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For instance, reaction with amines can lead to the formation of aminoterephthalic acid derivatives, which are valuable precursors for polymers and dyes.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|

| Ammonia/Amines (R-NH₂) | Amino (-NHR) | Substituted aminoterephthalic acids |

| Alkoxides (R-O⁻) | Ether (-OR) | Alkoxyterephthalic acids |

| Thiolates (R-S⁻) | Thioether (-SR) | Thioterephthalic acids |

The conditions for these reactions typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate. The choice of nucleophile and reaction conditions allows for the tailored synthesis of monosubstituted or disubstituted products.

Modifications of Carboxyl Groups for Advanced Building Blocks

The two carboxyl groups of this compound offer further opportunities for derivatization, enabling its use as a building block for more complex molecules and polymers. Standard carboxylic acid chemistry can be applied to transform these groups into esters, amides, and other functionalities. researchgate.netcu.edu.eg

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst yields the corresponding diesters. These esters are often more soluble in organic solvents than the parent acid, facilitating their use in subsequent reactions.

Amidation: Conversion of the carboxylic acid groups to amides can be achieved by reaction with amines, typically through an activated carboxylic acid intermediate such as an acyl chloride. These amide derivatives are important in the synthesis of polyamides and other functional polymers. mdpi.com

The derivatization of the carboxyl groups can be performed before or after nucleophilic substitution of the chlorine atoms, providing a versatile strategy for the synthesis of a diverse range of multifunctional aromatic compounds. These advanced building blocks are of interest for applications in materials science, including the development of heat-resistant polymers, liquid crystals, and functional dyes.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Role of Dichloroterephthalic Acid as a Ligand in Coordination Polymer Construction

2,6-Dichloroterephthalic acid is a derivative of terephthalic acid with chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring. This specific substitution pattern imparts unique electronic and steric properties to the ligand, which in turn directs the self-assembly process during the formation of coordination polymers. The carboxylate groups provide the primary coordination sites for metal ions, while the chlorine atoms can influence the framework's properties through steric hindrance and halogen bonding interactions.

Solvothermal synthesis is a prevalent method for constructing MOFs from this compound and its isomers. rroij.comnih.govjchemrev.com This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel containing a solvent at temperatures above its boiling point. rroij.comgoogle.com The choice of solvent, temperature, and reaction time are critical parameters that significantly influence the resulting crystal structure and morphology of the MOF. rroij.comjchemrev.com

For instance, the reaction of metal nitrates with this compound in solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) under solvothermal conditions has been shown to yield various MOF structures. rroij.com The process typically requires heating for extended periods, ranging from 48 to 96 hours, at temperatures between 353 K and 453 K to facilitate the crystallization of the desired framework. rroij.com The resulting MOFs often require activation to remove the solvent molecules occluded within their pores, a process that can be achieved by solvent exchange followed by heating under vacuum or by using supercritical CO2 drying. nih.gov

Table 1: Examples of Solvothermal Synthesis Parameters for MOFs

| Metal Source | Organic Linker Isomer | Solvent(s) | Temperature (°C) | Time (h) | Ref. |

| Zn(NO₃)₂·6H₂O | 2,5-dichloroterephthalic acid | DMF | 120 | 21 | jchemrev.com |

| Co(NO₃)₂·6H₂O | 2,5-dichloroterephthalic acid | Water/Methanol (B129727) | 85 | - | |

| Cu(NO₃)₂·3H₂O | 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) | DMF/DEF | - | - | rroij.com |

| Zn(NO₃)₂·6H₂O | 1,4-dibromo-2,3,5,6-tetrakis-(4-carboxyphenyl)benzene | DMF/HCl | - | - | nih.gov |

Note: This table includes examples with isomers of dichloroterephthalic acid and other functionalized linkers to illustrate the breadth of solvothermal approaches.

Hydrothermal synthesis, a variation of the solvothermal method where water is used as the solvent, is also a widely employed technique for the preparation of coordination polymers using dichloroterephthalate ligands. google.com This method is particularly suitable when the reactants are soluble in water. google.com The self-assembly process under hydrothermal conditions can lead to the formation of diverse and complex structures.

For example, two nickel(II) coordination polymers were synthesized hydrothermally using 2,5-dichloroterephthalic acid and different N-donor co-ligands. tandfonline.com The reactions resulted in a 2D layered structure that further extended into a 3D supramolecular network and a 3D framework with a two-fold interpenetrated topology, respectively. tandfonline.com Similarly, cobalt(II) coordination polymers have been successfully synthesized via hydrothermal reactions with 2,5-dichloroterephthalic acid and semi-rigid bis(benzimidazole) ligands, yielding two-dimensional layer structures that form 3D supramolecular architectures. researchgate.net

Uranyl coordination polymers have also been synthesized hydrothermally, demonstrating the versatility of this method. rsc.org The use of co-ligands, such as bis(benzimidazole) derivatives, in conjunction with 2,5-dichloroterephthalic acid under hydrothermal conditions has been shown to produce silver(I) and cobalt(II) coordination polymers with varied dimensionalities and network topologies. nih.govresearchgate.net

Table 2: Examples of Hydrothermally Synthesized Coordination Polymers with Dichloroterephthalate Ligands

| Metal Ion | Co-ligand | Resulting Structure | Ref. |

| Ni(II) | 1,1'-(1,4-butanediyl)bis-1H-benzimidazole | 2D layer -> 3D supramolecular network | tandfonline.com |

| Ni(II) | 1,4-bis(5,6-dimethylbenzimidazol-1-yl)-2-butylene | 3D two-fold interpenetrated network | tandfonline.com |

| Co(II) | 1,3-bis(benzimidazol-1-ylmethyl)benzene | 2D layer -> 3D supramolecular architecture | researchgate.net |

| Co(II) | 1,2-bis(benzimidazol-1-ylmethyl)benzene | 2D layer -> 3D supramolecular architecture | researchgate.net |

| Ag(I) | 1,3-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene | 2D 4-connected sql net | nih.gov |

| Ag(I) | 1,4-bis(benzimidazol-1-yl)-2-butene | 2D 3,4-connected net | nih.gov |

For example, studies on coordination polymers constructed from 2,5-dichloroterephthalic acid and various metal ions have revealed a range of structures, from non-interpenetrating 2D sheets to complex 3D networks. tandfonline.comugent.be The specific isomer used can lead to different coordination modes of the carboxylate groups and can influence the adoption of specific network topologies, such as the sql (square lattice) or dia (diamondoid) nets. ugent.beacs.org The interplay between the ligand isomer, the metal ion's coordination preference, and the reaction conditions ultimately dictates the final supramolecular assembly.

Coordination polymers based on dichloroterephthalate ligands often exhibit complex supramolecular architectures, including the phenomenon of interpenetration. acs.orgmdpi.com Interpenetration occurs when two or more independent frameworks grow through each other without being covalently bonded. This can significantly affect the porosity and properties of the material. acs.org

Coordination polymers constructed with 2,5-dichloroterephthalic acid have been shown to form both non-interpenetrating and interpenetrating structures. ugent.be The presence of flexible or rigid co-ligands can also direct the formation of specific supramolecular assemblies, leading to diverse topologies and varying degrees of interpenetration. acs.org

MOFs constructed from dichloroterephthalate ligands can exhibit interesting luminescent properties. researchgate.netacs.orgnih.gov The luminescence can originate from the organic linker itself, from the metal center (particularly with lanthanide ions), or from guest molecules incorporated within the MOF pores. nih.govacs.org These luminescent MOFs (LMOFs) have potential applications in chemical sensing, where the luminescence intensity or wavelength can change upon interaction with specific analytes. researchgate.net

For instance, the luminescence of Zn-based MOFs can be quenched by the presence of certain ions like Fe³⁺ or chromate/dichromate, making them potential sensors for these species. mdpi.com The mechanism of quenching is often attributed to photoinduced electron transfer from the excited state of the MOF to the analyte. mdpi.com The luminescent properties of these materials can be tuned by judicious selection of the metal ion, the organic linker, and any incorporated guest molecules. nih.govacs.org

Metal-Ligand Interactions and Coordination Geometries in Dichloroterephthalate Complexes

The interaction between the metal ions and the 2,6-dichloroterephthalate ligand is a fundamental aspect that dictates the structure and properties of the resulting coordination polymers. libretexts.org The carboxylate groups of the dichloroterephthalic acid act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. libretexts.org

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the steric and electronic properties of the dichloroterephthalate ligand, and the presence of any co-ligands or solvent molecules. nih.govnih.gov Common coordination geometries observed in these complexes include octahedral, tetrahedral, and square planar, though distortions from these ideal geometries are common. nih.govnih.gov

For example, in cobalt(II) complexes with 2,5-dichloroterephthalic acid, the cobalt centers can adopt distorted octahedral geometries. researchgate.net Similarly, nickel(II) complexes with the same ligand have been observed with octahedral coordination environments. researchgate.net The coordination mode of the carboxylate groups can vary, exhibiting monodentate, bidentate chelating, or bidentate bridging fashions, which further contributes to the structural diversity of these complexes. The chlorine atoms on the terephthalate (B1205515) ring can also participate in weak interactions, such as halogen bonding, which can influence the packing and stability of the crystal structure.

Post-Synthetic Modification Strategies for Dichloroterephthalate-Based MOFs

Extensive research into the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) has revealed a multitude of strategies for tailoring their properties. These methods, broadly categorized as covalent and coordinative modifications, allow for the introduction of new functionalities and the alteration of the framework's chemical environment. nih.govescholarship.org Covalent PSM involves the chemical transformation of the organic linkers within the MOF, while coordinative PSM focuses on modifications at the metal-oxo clusters. nih.govescholarship.org

However, a comprehensive review of the scientific literature reveals a significant gap in the application of these strategies to MOFs constructed specifically with this compound as the organic linker. While the isomeric 2,5-dichloroterephthalic acid has been utilized in the synthesis of MOFs, the 2,6-dichloro isomer is noted to be more commonly associated with pesticide research.

The chlorine substituents on the terephthalate linker present a potential site for covalent post-synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. In principle, the electron-withdrawing nature of the carboxylate groups coordinated to the metal nodes could activate the chloro positions towards substitution by various nucleophiles. This would enable the introduction of a wide array of functional groups, thereby tuning the MOF's properties for specific applications.

Despite this theoretical potential, there is a notable absence of published research detailing the successful post-synthetic modification of any MOF based on this compound. Studies on chloro-functionalized MOFs have primarily focused on using chlorinated linkers to enhance properties like benzene adsorption, rather than utilizing the chloro-group as a reactive handle for further functionalization. nih.govacs.org

Therefore, while general PSM methodologies are well-established for a variety of MOFs, their specific application to frameworks incorporating the 2,6-dichloroterephthalate linker remains an unexplored area of research. The following table outlines theoretical SNAr reactions that could be investigated for the post-synthetic modification of such a hypothetical MOF.

| Potential Nucleophile | Potential Introduced Functional Group | Potential Change in MOF Properties |

|---|---|---|

| Ammonia (or amine derivatives) | Amino (-NH2) or substituted amino (-NHR, -NR2) | Introduction of basic sites, potential for further functionalization, altered gas adsorption selectivity. |

| Hydroxide (B78521) (or alkoxides) | Hydroxyl (-OH) or ether (-OR) | Increased hydrophilicity, potential for hydrogen bonding, altered catalytic activity. |

| Thiolates | Thiol (-SH) or thioether (-SR) | Heavy metal binding sites, potential for disulfide bond formation, altered electronic properties. |

| Azide | Azido (-N3) | Precursor for "click" chemistry (e.g., Huisgen cycloaddition) allowing for a wide range of functionalities to be attached. |

It is crucial to reiterate that the data presented in the table is purely theoretical and not based on documented experimental results for MOFs containing this compound. The successful implementation of these modifications would depend on various factors, including the stability of the parent MOF under the required reaction conditions and the accessibility of the chloro-substituents within the porous framework. Future research is needed to explore the viability of these post-synthetic modification strategies for this specific class of MOFs.

Polymer Science and Advanced Polymeric Materials Research

Incorporation into Polyester (B1180765) Synthesis for Tailored Properties

The synthesis of copolyesters through the inclusion of 2,6-dichloroterephthalic acid or its derivatives is a key area of research. This approach allows for the modification of polyester properties to meet the demands of specific applications.

The presence of chlorine in this compound makes it a valuable monomer for producing inherently flame-retardant polyesters. google.comgoogle.com When subjected to heat, the chlorine atoms can interrupt the combustion cycle in both the gas and condensed phases, thus reducing the material's flammability. researchgate.net This is a significant advantage in textile applications where fire safety is a primary concern. The incorporation of halogenated compounds is a well-established method for imparting flame retardancy to synthetic fibers like polyesters. google.com Research has shown that even a relatively small amount of a halogen-containing compound can be effective. google.com

Table 1: Comparison of Flammability Characteristics

| Material | Peak Heat Release Rate (pHRR) | Total Heat Release (THR) | Limiting Oxygen Index (LOI) | UL-94 Rating |

| Standard PET | High | High | ~21% | V-2 |

| Copolyester with this compound | Reduced | Reduced | >27% | V-0 |

This table presents illustrative data based on typical performance of standard versus flame-retardant polyesters. Actual values can vary based on the specific composition and test conditions.

The rigid structure of the terephthalic acid backbone, combined with the strong C-Cl bonds, contributes to an increase in the thermal stability of polymers. nih.govnih.gov When this compound is incorporated into a polymer matrix, it can elevate the glass transition temperature (Tg) and the onset of thermal degradation. nih.govnih.gov This enhancement is attributed to the restriction of polymer chain movement and the increased energy required to break the chemical bonds within the modified polymer structure. nih.gov The introduction of aromatic and heat-resistant groups is a known strategy to improve the thermal stability of supramolecular structures. researchgate.net

Table 2: Thermal Properties of Polyesters

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Standard PET | ~75°C | ~300°C |

| Copolyester with this compound | Increased | Increased |

Polymerization Mechanisms and Kinetics Involving Dichloroterephthalic Acid Derivatives

The polymerization of this compound derivatives, typically the diacyl chloride, with diols proceeds through a step-growth polymerization mechanism. libretexts.orgslideshare.net This type of polymerization involves a series of condensation reactions where a small molecule, such as hydrochloric acid (HCl), is eliminated in each step. chandra-asri.com

The general steps in this polymerization process are:

Initiation: The reaction starts between a molecule of the 2,6-dichloroterephthaloyl chloride and a diol.

Propagation: The resulting ester-alcohol or ester-acyl chloride then reacts with another monomer (diol or diacyl chloride, respectively), leading to the gradual growth of the polymer chain. uomustansiriyah.edu.iq

Termination: The reaction theoretically continues until one of the monomers is completely consumed. uomustansiriyah.edu.iq

The kinetics of this type of polyesterification can be complex. libretexts.org In the absence of an external catalyst, the reaction can be self-catalyzed by the carboxylic acid groups, leading to a third-order rate law. libretexts.org The rate of polymerization is influenced by factors such as monomer concentration, temperature, and the presence of a catalyst. researchgate.netnih.gov

The rate of a step-growth polymerization can be expressed by the following general equation:

Rate = k[Monomer 1][Monomer 2]

Where 'k' is the rate constant. However, for self-catalyzed polyesterification, the rate expression becomes more complex. libretexts.org

Development of High-Strength Fibers from Dichloroterephthalic Acid Derived Monomers

Monomers derived from dichloroterephthalic acids are utilized in the synthesis of high-strength fibers. epo.orggoogleapis.com The rigid and linear nature of the 2,6-disubstituted benzene (B151609) ring contributes to the formation of highly ordered and crystalline polymer chains. This structural regularity allows for strong intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which are essential for achieving high tensile strength and modulus in the resulting fibers. Aromatic polyamides, for instance, are known for their exceptional strength and are synthesized from aromatic diamines and diacid chlorides, which can include derivatives of dichloroterephthalic acid. google.com The synthesis of high-strength fibers often involves monomers like 2,5-dihydroxyterephthalic acid, which can be produced from dihaloterephthalic acids. googleapis.comgoogle.com

Table 3: Comparison of Fiber Properties

| Fiber Type | Tensile Strength | Modulus |

| Standard Polyester (PET) | Moderate | Moderate |

| Aramid Fiber (e.g., Kevlar) | Very High | Very High |

| Fiber from this compound derivative | High | High |

This table offers a comparative overview. The properties of fibers derived from this compound would be expected to be superior to standard polyester and approach those of high-performance aramid fibers, depending on the specific polymer structure and processing conditions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2,6-Dichloroterephthalic acid, DFT calculations are instrumental in determining its most stable three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with basis sets like 6-31G(d) are commonly employed for such calculations on related organic molecules.

These calculations can also illuminate the electronic properties of the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the electronegative oxygen and chlorine atoms and positive potential near the acidic hydrogen atoms of the carboxylic groups.

Table 1: Predicted Structural and Electronic Parameters for this compound from Representative DFT Calculations

| Parameter | Description | Predicted Value / Insight |

|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule. | The carboxylic acid groups are predicted to be nearly coplanar with the benzene (B151609) ring, though steric hindrance from the ortho-chlorine atoms may cause slight twisting. |

| C=O Bond Length | The length of the carbonyl double bond. | Expected to be in the range of 1.20-1.22 Å. |

| C-OH Bond Length | The length of the carboxylic single bond. | Expected to be in the range of 1.34-1.36 Å. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key descriptor of chemical reactivity and stability. |

| Molecular Electrostatic Potential | Distribution of charge on the molecule's surface. | Shows negative potential on oxygen and chlorine atoms, positive on hydroxyl hydrogens. |

Note: Specific energy values are dependent on the chosen functional and basis set. The data presented is illustrative of the parameters obtained from DFT calculations.

Computational Modeling of Intermolecular and Supramolecular Interactions

The self-assembly of this compound into larger, ordered structures is governed by a variety of non-covalent interactions. Computational modeling is essential for dissecting these forces and understanding how they direct the formation of supramolecular architectures, such as in coordination polymers.

The most significant intermolecular interaction for this compound is hydrogen bonding. The carboxylic acid functional groups are both excellent hydrogen bond donors (the -OH group) and acceptors (the C=O group). The classic interaction is the formation of a cyclic dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds.

Computational methods can precisely characterize these bonds. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or dispersion-corrected DFT (e.g., B3LYP-D3) are used to accurately calculate the interaction energies. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to characterize the nature of the hydrogen bonds, identifying bond critical points (BCPs) and quantifying the electron density (ρ) and its Laplacian (∇²ρ) at these points. nih.gov These parameters provide a quantitative measure of bond strength and character. In the solid state, these hydrogen bonds extend to form one-, two-, or three-dimensional networks, which dictate the crystal packing.

The aromatic benzene ring of this compound facilitates π-π stacking interactions. These are attractive, noncovalent interactions that are crucial in the stabilization of crystal structures and coordination polymers. nih.gov The interaction is primarily driven by dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings.

Due to the electron-withdrawing nature of the chlorine atoms and carboxylic acid groups, the face of the benzene ring is electron-deficient. This influences the geometry of the stacking. A face-to-face stacking arrangement is generally electrostatically unfavorable. Instead, computational models predict that offset-stacked or parallel-displaced geometries are more likely, as they minimize repulsive interactions. scirp.org Accurately modeling these dispersion-dominated interactions requires computational methods that properly account for electron correlation, such as MP2 or DFT functionals specifically parameterized for noncovalent interactions, like the M06-2X functional. scirp.orgarxiv.org Calculations can determine the optimal distance and displacement between stacked rings and quantify the stabilization energy they provide.

Reaction Mechanism Predictions and Energy Barrier Calculations (e.g., [2+2] cycloaddition reactions)

Computational chemistry is a powerful tool for predicting the viability of a chemical reaction and elucidating its detailed mechanism. For instance, while topochemical [2+2] cycloaddition reactions have been studied for metal-organic frameworks involving the 2,5-isomer, a similar theoretical approach could be applied to this compound. scirp.org

A theoretical investigation of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. Using DFT, chemists can:

Locate Stationary Points: Optimize the geometries of the reactants, products, any intermediates, and, crucially, the transition state (TS). The TS is a first-order saddle point on the PES and represents the highest energy point along the reaction coordinate.

Calculate Energy Barriers: The energy difference between the transition state and the reactants defines the activation energy (energy barrier) of the reaction. A high barrier indicates a slow reaction, while a low barrier suggests a faster reaction.

Confirm Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. These calculations trace the minimum energy path downhill to the reactants on one side and the products on the other, confirming that the located TS correctly connects the intended species.

For a hypothetical [2+2] cycloaddition involving this compound (for example, if it were co-crystallized with a photoactive olefin), DFT calculations could predict whether the reaction would proceed in a concerted or stepwise manner and what the activation energy would be, thereby guiding experimental efforts. sioc-journal.cn

Environmental Chemistry and Degradation Research

Degradation Pathways and Mechanisms of Terephthalic Acid Derivatives in Various Environments

Terephthalic acid (TPA) and its derivatives are subject to various degradation processes in the environment. The stability conferred by the aromatic ring and, in the case of 2,6-dichloroterephthalic acid, the presence of chlorine atoms, significantly influences the mechanisms and rates of their breakdown.

Hydrolysis is a key degradation pathway for esters of terephthalic acid, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The hydrolytic degradation of PET involves the cleavage of its ester bonds, which results in the formation of terephthalic acid and ethylene (B1197577) glycol. mdpi.comresearchgate.net This process can be catalyzed by acids, bases, or enzymes. mdpi.comresearchgate.net For instance, certain enzymes like cutinase and lipase, produced by fungal species such as Aspergillus tamarii and Penicillium crustosum, can catalyze the hydrolysis of PET. biointerfaceresearch.com

While direct hydrolytic degradation of the aromatic ring of this compound itself is not a primary pathway under typical environmental conditions, the principles of hydrolysis are relevant. Studies on other chlorinated compounds, such as 2,6-dichlorobenzylthiopseudourea hydrochloride, show that hydrolysis can occur, leading to the breakdown of the molecule into smaller components. nih.gov In this specific case, the process yielded 2,6-dichlorobenzylthiol and cyanamide. nih.gov This indicates that functional groups attached to a dichlorinated ring can be susceptible to hydrolysis.

Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is a significant abiotic degradation mechanism for terephthalic acid derivatives. For PET, UV exposure leads to photo-oxidative degradation, which generates free radicals and results in chain scission, producing carbonyl compounds, terephthalic acid, and ethylene glycol. mdpi.comresearchgate.netacs.org

For terephthalic acid itself, photocatalytic oxidation, often using a catalyst like titanium dioxide (TiO₂), can break it down into intermediates such as benzoquinone, benzene (B151609), maleic acid, and oxalic acid. cu.edu.eg The presence of chlorine atoms on the aromatic ring, as in this compound, is expected to influence the photodegradation process. Research on other halogenated aromatic pollutants shows that they can undergo photodegradation. scirp.org The generation of chlorine radicals from iron(III) chloride under irradiation has been shown to initiate the oxidative degradation of polystyrene, a process that could be analogous for other aromatic polymers. rsc.org Studies on coordination polymers constructed with 2,5-dichloroterephthalic acid have demonstrated efficient photocatalytic activity for degrading dyes under UV irradiation, a process driven by the generation of hydroxyl and superoxide (B77818) radicals. researchgate.net

| Compound/Material | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Terephthalic Acid | TiO₂ | Alkaline, UV light | Degraded into intermediates including benzoquinone and oxalic acid. | cu.edu.eg |

| Methyl Violet Dye | Coordination Polymer with 2,5-dichloroterephthalic acid | UV irradiation | Degradation efficiency of 78.54% after 100 minutes. | researchgate.net |

| Methylene Blue Dye | Coordination Polymer with 2,5-dichloroterephthalic acid | UV irradiation | Degradation efficiency of 96.12%. | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ir/TiO₂ | UV-Vis light | Iridium-modified TiO₂ showed higher photocatalytic activity than unmodified TiO₂. | uptc.edu.co |

Microbial degradation is a crucial pathway for the removal of terephthalic acid from the environment. Numerous bacterial strains have been identified that can utilize TPA as their sole source of carbon and energy. scielo.br These include species of Pseudomonas, Burkholderia, Arthrobacter, and Rhodococcus. scielo.brnih.gov The degradation of TPA by Rhodococcus erythropolis, for example, proceeds via an ortho-cleavage pathway. nih.gov

The presence of halogens on an aromatic ring generally makes the compound more resistant to microbial attack. scirp.orgnih.gov However, many microorganisms have evolved specific enzymatic systems to degrade halogenated aromatic compounds. nih.gov The degradation of chlorinated aromatics often involves dioxygenase enzymes that hydroxylate the ring, followed by dehalogenation. nih.gov A well-studied example is the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its degradation pathway involves the removal of the side chain to form 2,4-dichlorophenol (B122985), which is then hydroxylated to form dichlorocatechol, followed by ring cleavage. nih.gov Microbes capable of degrading 2,4-D have even been found on the Greenland ice sheet. nih.gov While specific studies on the microbial degradation of this compound are limited, the principles derived from other chlorinated aromatics suggest that specialized microbes would be required to initiate its breakdown.

| Compound | Microorganism | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Terephthalic Acid | Pseudomonas sp., Burkholderia sp. | Utilized as sole carbon source. | scielo.br |

| Terephthalic Acid | Rhodococcus erythropolis | Ortho-cleavage pathway. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator | tfdA gene (α-ketoglutarate-dependent 2,4-D dioxygenase). | nih.gov |

| Chlorobenzene | Ralstonia pickettii | Dioxygenase enzymes for hydroxylation. | nih.gov |

| 3-Chlorobenzoate | Anaerobic consortia | Reductive dehalogenation (chlororespiration). | researchgate.net |

Fate of Halogenated Aromatic Carboxylic Acids in Environmental Systems

Halogenated aromatic compounds, including carboxylic acids like this compound, are a significant class of environmental pollutants due to their widespread use and persistence. scirp.orgscience.gov The substitution of hydrogen with a halogen atom, such as chlorine, increases the hydrophobicity and chemical stability of the molecule, often leading to bioaccumulation in organisms and adsorption to soil and sediment. researchgate.net

The environmental fate of these compounds is largely determined by their susceptibility to degradation. Under anaerobic conditions, a key transformation process is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. researchgate.netasm.org This process, sometimes referred to as halorespiration, can be a crucial first step in the breakdown of highly chlorinated compounds, making them more amenable to subsequent aerobic degradation. researchgate.net Conversely, under aerobic conditions, degradation is often initiated by oxidative attacks catalyzed by monooxygenase or dioxygenase enzymes, which add hydroxyl groups to the aromatic ring, facilitating subsequent dehalogenation and ring cleavage. nih.gov Due to their stability, the complete mineralization of halogenated aromatic acids can be a slow process in the environment.

Research on Biotransformation and Biodegradation Products

The biotransformation of aromatic compounds proceeds through a series of metabolic intermediates. For the parent compound, terephthalic acid, microbial degradation typically funnels through central intermediates like protocatechuic acid before the aromatic ring is cleaved. nih.gov

For halogenated aromatics, the intermediates retain the halogen atoms until a specific dehalogenation step occurs. The microbial degradation of 2,4-D, for instance, produces 2,4-dichlorophenol and then 3,5-dichlorocatechol (B76880) as key intermediates before ring cleavage. nih.gov The resulting chlorinated muconate is then further metabolized. nih.gov Similarly, the anaerobic transformation of halogenated benzaldehydes leads to the formation of halogenated benzoic acids and, eventually, halogenated phenols through decarboxylation. asm.org

Biotransformation studies on other complex chlorinated molecules, such as the drug MK-196, show that metabolic pathways can include hydroxylation of aromatic rings and reduction of ketone groups. nih.gov Research on fluorotelomer compounds under anaerobic conditions has also identified the formation of stable carboxylate products. nih.gov These studies collectively indicate that the biotransformation of this compound would likely involve initial enzymatic attacks (e.g., hydroxylation) to produce chlorinated intermediates, with the ultimate breakdown depending on the presence of microbial communities capable of both ring cleavage and dehalogenation.

| Original Compound | Process | Key Intermediates/Products | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Microbial Degradation | 2,4-Dichlorophenol (2,4-DCP), Dichlorocatechol, 2-Chloromaleylacetate | nih.gov |

| 3-Chloro-4-hydroxybenzaldehyde | Anaerobic Metabolism | 3-Chloro-4-hydroxybenzoic acid | asm.org |

| (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid | Biotransformation (Chimpanzee) | para-hydroxylated metabolite | nih.gov |

| 6:2 Fluorotelomer Thioether Amido Sulfonate | Anaerobic Biotransformation | 6:2 Fluorotelomer Thioether Carboxylate | nih.gov |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Molecular and Electronic Structure Analysis

Spectroscopic techniques are fundamental to the characterization of 2,6-dichloroterephthalic acid, each offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the chemical environment of the hydrogen atoms on the aromatic ring is of primary interest. Due to the symmetrical nature of the this compound molecule, the two protons at the 3- and 5-positions are chemically equivalent. This equivalence is expected to result in a single signal, a singlet, in the aromatic region of the ¹H NMR spectrum. The exact chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent chlorine atoms and carboxylic acid groups. While specific experimental data for this compound is not widely published, data for its isomers, such as 2,5-dichloroterephthalic acid, show a singlet for the two aromatic protons at approximately 7.90 ppm in DMSO-d₆. echemi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated: one for the two equivalent carboxylic acid carbons, one for the two carbons bearing the chlorine atoms (C2 and C6), one for the two carbons bonded to the protons (C3 and C5), and one for the two carbons to which the carboxylic acid groups are attached (C1 and C4). For comparison, the ¹³C NMR spectrum of 2,5-dichloroterephthalic acid in DMSO-d₆ displays signals at approximately 163.7 ppm (carboxylic carbons), 133.7 ppm, 132.6 ppm, and 130.4 ppm (aromatic carbons). echemi.com

Table 1: Comparative NMR Data for Dichloroterephthalic Acid Isomers

| Isomer | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2,5-Dichloroterephthalic acid | DMSO-d₆ | δ 7.90 (s, 2H) | δ 163.7, 133.7, 132.6, 130.4 |

| 2,3-Dichloroterephthalic acid | DMSO-d₆ | δ 7.73 (s, 2H) | δ 166.1, 136.2, 130.5, 128.2 |

| This compound | N/A | Data not publicly available | Data not publicly available |

Data for 2,5- and 2,3-isomers are sourced from echemi.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Key characteristic absorption bands would include:

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid groups, which are typically involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹.

While specific FT-IR data for this compound is not readily found in public literature, the FT-IR spectrum of its isomer, 2,5-dichloroterephthalic acid, shows characteristic carboxylate stretches around 1600 cm⁻¹ when coordinated in a metal-organic framework. bldpharm.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The accurate mass of this compound is 233.9487 g/mol . lgcstandards.com In a mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms.

Common fragmentation patterns for dicarboxylic acids in mass spectrometry involve the loss of hydroxyl radicals (-OH) and carboxyl groups (-COOH). nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the carboxylic acid group and the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the molecule and its fragments with high precision. For instance, in electrospray ionization mass spectrometry (ESI-MS) in negative mode, the [M-H]⁻ ion for 2,5-dichloroterephthalic acid has been calculated as 232.9414 and found to be 232.9415. echemi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide information on the core level binding energies of carbon (C 1s), oxygen (O 1s), and chlorine (Cl 2p).

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the unoccupied electronic states and the orientation of molecules, particularly when adsorbed on surfaces. By tuning the energy of synchrotron radiation around the absorption edges of carbon, oxygen, and chlorine, transitions from core levels to unoccupied molecular orbitals (e.g., π* and σ* orbitals) can be probed.

For this compound, the C K-edge NEXAFS spectrum would exhibit resonances corresponding to transitions from the C 1s core level to the π* orbitals of the aromatic ring and the carboxylic acid groups. rsc.org The O K-edge spectrum would similarly show transitions to the π* and σ* orbitals of the carboxyl groups. Polarization-dependent NEXAFS studies could be used to determine the orientation of the molecule if it were to form an ordered layer on a surface. As with XPS, specific NEXAFS studies on this compound are not widely documented in the scientific literature.

Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure, including the unit cell dimensions, space group, and the precise positions of all atoms in the crystal lattice. This information would reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and any π-π stacking interactions between the aromatic rings.

Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of a bulk sample of this compound and to assess its purity. While the crystal structure of this compound is not publicly available, the crystal structure of the dihydrate of its isomer, 2,5-dichloroterephthalic acid, has been determined. It crystallizes in the monoclinic space group P2₁/c with Z = 2. Such data for the 2,6-dichloro isomer would be invaluable for understanding its solid-state properties and for applications in crystal engineering and materials science. The availability of certified reference materials for this compound suggests that such characterization data, including diffraction data, exists. lgcstandards.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. fzu.cz This method is crucial for determining the crystal structure, including bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the properties of materials derived from this compound. fzu.cz The diffraction of X-rays by the crystalline lattice allows for the creation of an electron density map, from which the positions of individual atoms can be determined. fzu.cz

In the study of coordination polymers incorporating this compound, SCXRD is used to characterize the resulting crystal structures. For instance, in the synthesis of coordination polymers, single crystal diffraction data are often collected at low temperatures, such as 173 K, to minimize thermal vibrations and obtain a more accurate structural model. rsc.org The data collection is typically performed on a diffractometer equipped with a CCD detector and using a specific X-ray wavelength, such as Mo-Kα radiation (λ = 0.71073 Å). rsc.org Following data collection, the structure is solved and refined using specialized software packages. rsc.org

It is important to note that while SCXRD provides detailed structural information, obtaining single crystals of sufficient size and quality can be a significant challenge. fzu.cz

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. pdx.edu The technique provides information on the crystal structure, phase purity, and crystallinity of the material. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. pdx.edu

In the context of materials synthesized with this compound, PXRD is routinely used to confirm the phase purity of the synthesized bulk material by comparing the experimental PXRD pattern with the one calculated from single-crystal X-ray diffraction data. researchgate.net For instance, the PXRD patterns of coordination polymers are measured to ensure that the bulk synthesized product corresponds to the single crystal structure. researchgate.net These measurements are often carried out at room temperature using a powder diffractometer with Cu-Kα radiation. rsc.org Discrepancies between the measured and calculated patterns can sometimes occur due to factors like preferred orientation of the crystallites in the powder sample. rsc.org

Microscopic Analysis for Morphology and Nanostructure Characterization

Microscopic techniques are vital for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. nanoscience.com The interaction of the electron beam with the sample produces various signals, including secondary electrons, which are used to create the detailed surface images. nanoscience.com

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that utilizes a field emission gun as the electron source. iaea.org This results in a much brighter and more coherent electron beam, enabling significantly higher resolution imaging, especially at low accelerating voltages. iaea.orgukm.my FESEM can achieve spatial resolutions down to the nanometer scale, making it ideal for the characterization of nanomaterials and fine surface details. ukm.my

FESEM provides clearer and less electrostatically distorted images compared to conventional SEM. ukm.my This technique is particularly useful for examining the surface of non-conductive or sensitive samples with minimal need for conductive coatings. iaea.orgukm.my In research involving materials derived from this compound, FESEM is used to obtain ultra-high-resolution images of the material's morphology, revealing fine details about its nanostructure. researchgate.net

Thermal Analysis in Materials Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. abo.fi These methods are crucial for determining the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated at a controlled rate. abo.fi The resulting TGA curve plots the mass of the sample against temperature, providing information about thermal stability, decomposition temperatures, and the composition of the material. researchgate.net

Porosity and Surface Area Analysis

The analysis of porosity and surface area is fundamental to understanding the potential applications of materials derived from this compound, particularly in areas like gas storage and separation. These textural properties are typically investigated using gas adsorption-desorption experiments.

Nitrogen physisorption analysis at 77 K is a standard method for determining the specific surface area and pore characteristics of porous materials. For the metal-organic framework Zn(dcpa), which is synthesized using a 2,6-dichlorophenylacetate linker, the nitrogen adsorption isotherm at 77 K reveals complex structural features. mdpi.com

The isotherm exhibits a distinct stepwise profile. An initial sharp uptake in nitrogen adsorption occurs at very low relative pressures, followed by a plateau. This is succeeded by another steep increase in adsorption at a relative pressure (p/p₀) of approximately 0.1, before reaching a final plateau. mdpi.com This behavior is indicative of framework flexibility, suggesting that the material undergoes a structural transition, such as pore expansion, upon exposure to nitrogen at cryogenic temperatures. mdpi.com The observed isotherm is reversible, though it can show hysteresis in some cases, pointing towards complex interactions between the gas molecules and the flexible framework. mdpi.com

The shape of the isotherm for Zn(dcpa) confirms its porous nature, a characteristic endowed by the specific coordination of the metal ions with the organic linker derived from 2,6-dichlorophenylacetic acid. mdpi.com

Table 1: Nitrogen Adsorption Data for Zn(dcpa) MOF at 77 K

| Relative Pressure (p/p₀) | Adsorbed Volume (cm³/g STP) | Isotherm Feature |

| < 0.01 | Rapid initial uptake | Micropore filling |

| 0.01 - 0.06 | Gentle slope | Saturation of initial pores |

| ~ 0.1 | Steep increase | Framework transition/Pore expansion |

| 0.2 - 0.97 | Nearly constant plateau | Saturation of expanded framework |

Note: This table is a representation of the data described in the referenced study. mdpi.com

Calculating the pore size distribution (PSD) from adsorption isotherm data provides a more detailed picture of a material's porous landscape. For microporous materials (pores < 2 nm), such as many MOFs, the Horvath-Kawazoe (HK) model is a widely applied method. rsc.orghidenisochema.com

The HK method relates the free-energy change upon adsorption to the average interaction energy of the adsorbing molecules within pores of a specific size. umich.edu It assumes a slit-shaped pore geometry, which is often a reasonable approximation for carbonaceous materials and some MOFs, and uses physical constants of the adsorbent and adsorbate to calculate the pore width corresponding to each filling pressure. hidenisochema.comumich.edu This allows for the translation of the "steps" or gradual rises in an adsorption isotherm into a distribution of pore sizes. umich.edu

In the case of the flexible Zn(dcpa) framework, the initial steep uptake at low relative pressures corresponds to the filling of the inherent micropores of the "closed-pore" or constricted phase of the material. mdpi.com Following the structural transition, the second uptake phase would correspond to the now-expanded pore network. While the source study on Zn(dcpa) does not explicitly apply the Horvath-Kawazoe model, the presence of microporosity confirmed by the Type I characteristics of the initial isotherm step makes the HK model a suitable theoretical tool for quantifying the dimensions of these pores. mdpi.comresearchgate.net The application of such a model would allow for the determination of the precise dimensions of the micropores in both the initial and expanded phases of the framework, offering a quantitative understanding of the material's structural flexibility.

Q & A

Q. What are the established synthetic routes for 2,6-Dichloroterephthalic acid, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- The synthesis typically involves chlorination of terephthalic acid derivatives using reagents like SOCl₂ or PCl₃ under controlled temperatures (80–120°C). Purification is achieved via recrystallization from polar aprotic solvents (e.g., dimethylformamide) .

- Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of chlorinating agents. Safety protocols, including fume hood use and protective equipment, are critical due to corrosive reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (δ ~7.5–8.5 ppm for aromatic protons). IR spectroscopy identifies carboxyl (-COOH) and C-Cl stretches (~1680 cm⁻¹ and 550–600 cm⁻¹, respectively) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines molecular geometry and hydrogen-bonding networks. Ensure low R-factor values (<5%) for accuracy .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of Cl substituents. Avoid exposure to moisture or UV light, which may degrade carboxyl groups. Stability tests via accelerated aging (40°C/75% RH for 6 months) can assess shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in metal-organic framework (MOF) synthesis?

Methodological Answer:

- Density Functional Theory (DFT) calculations (using Gaussian or ORCA) optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict coordination behavior with metal ions like Zn²⁺ or Cu²⁺. Validate predictions with experimental XRD data .

- Solvent effects are modeled using implicit solvation (e.g., COSMO-RS) to simulate reaction environments. Compare computed binding energies with experimental isothermal titration calorimetry (ITC) results .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Conduct systematic solubility studies using a controlled gradient of solvent polarities (e.g., water, ethanol, DMSO). Quantify solubility via UV-Vis spectroscopy at λ_max (~260 nm) and correlate with Hansen solubility parameters.

- Address discrepancies by verifying purity (HPLC ≥98%) and temperature control (±0.1°C). Statistical analysis (ANOVA) identifies outliers, while error bars in graphs clarify data variability .

Q. How can this compound be functionalized for photocatalytic applications, and what experimental metrics validate efficacy?

Methodological Answer:

- Functionalization : Introduce amine or sulfonic groups via nucleophilic aromatic substitution. Monitor reaction efficiency with LC-MS and isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Photocatalysis Testing : Use methylene blue degradation assays under UV-Vis light (λ = 365 nm). Quantify reaction rates via pseudo-first-order kinetics and compare with control catalysts (e.g., TiO₂). Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer efficiency .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing spectroscopic data from degradation studies of this compound?

Methodological Answer:

- Apply linear regression to correlate degradation half-lives (t₁/₂) with pH or temperature. Use Student’s t-test (p <0.05) to confirm significance between experimental groups.

- Present raw data in tables with ±SD and processed trends in line graphs. Ensure axes labels follow SI units and captions describe error margins .

Q. How should researchers address limitations in crystallographic data quality for this compound derivatives?

Methodological Answer:

- For poor diffraction quality, enhance crystal growth via slow evaporation in mixed solvents (e.g., methanol/water). Use synchrotron radiation for small or weakly diffracting crystals.

- Refine disordered regions in SHELXL with isotropic thermal parameters and restraint commands (e.g., SIMU/DELU). Report Rint and completeness metrics to justify data reliability .

Literature and Ethical Considerations

Q. What databases and search strategies prioritize peer-reviewed studies on this compound?

Methodological Answer:

- Use SciFinder or Reaxys with keywords: “this compound” + “synthesis,” “MOFs,” or “degradation.” Filter by publication date (last 10 years) and impact factor (IF >3.0).

- Cross-reference patents (e.g., USPTO, Espacenet) for industrial applications but exclude non-peer-reviewed sources per journal guidelines .

Q. How to ensure compliance with ethical standards in toxicity studies involving this compound?

Methodological Answer:

- Follow OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Ames Test) for in vitro assays. Obtain institutional review board (IRB) approval for in vivo studies.

- Disclose conflicts of interest (e.g., funding from chemical manufacturers) and include negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.